

CAS number 153259-31-5 chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Cat. No.: B037757

[Get Quote](#)

An In-depth Technical Guide to 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (CAS: 153259-31-5)

This technical guide provides a comprehensive overview of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a key chemical intermediate in the synthesis of the proton pump inhibitor, Rabeprazole.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

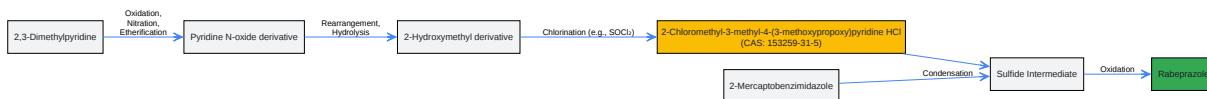
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a pyridine derivative that serves as a critical building block in the pharmaceutical industry.^[1] Its chemical structure is characterized by a pyridine ring substituted with a chloromethyl group, a methyl group, and a methoxypropoxy side chain.

Chemical Structure:

Caption: Chemical structure of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.


Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₇ Cl ₂ NO ₂	[2][3][4]
Molecular Weight	266.16 g/mol	[2][3][4]
Appearance	White to off-white solid	[1][5]
Melting Point	112-115 °C	[1]
Boiling Point	~360 °C at 760 mmHg	[1]
Flash Point	171.5 °C	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[5]
Storage Temperature	2-8 °C, under inert atmosphere	[5]
Exact Mass	265.0636342 g/mol	[3][4]
Topological Polar Surface Area	31.4 Å ²	[3][4]

Synthesis Pathway

This compound is a pivotal intermediate in the multi-step synthesis of Rabeprazole. The general synthetic route involves the modification of a pyridine precursor, culminating in the formation of the title compound, which is then typically reacted with 2-mercaptopbenzimidazole.

[6]

A common synthetic approach starts from 2,3-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, and chlorination, followed by etherification and rearrangement to yield the desired product.[7]

[Click to download full resolution via product page](#)

Caption: Simplified synthetic pathway for Rabeprazole, highlighting the role of the title compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this intermediate are often proprietary. However, based on patent literature, a general procedure for the chlorination step can be outlined.

General Protocol for Chlorination

This protocol describes the conversion of the corresponding hydroxymethyl precursor to the final chlorinated product.

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

- 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane

Procedure:

- Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8]
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.[8]

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[\[8\]](#)
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[\[8\]](#)
- The resulting crude product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, can then be purified, for example, by recrystallization from an appropriate solvent system.

Safety and Handling

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H318/H319: Causes serious eye damage/irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

While specific spectra are not publicly available, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound. Some sources indicate the availability of HPLC and LC-MS data for this compound. [\[9\]](#) A patent for a related synthesis provides some ¹H NMR data for the precursor, 2-

Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride, which may serve as a useful comparison: ^1H NMR in CDCl_3 δ (ppm); 1.97-2.01 (m, 2H), 2.01(s, 3H), 3.20 (s, 3H), 3.40(t,2H), 4.34-4.39 (t,2H), 4.87 (s, 2H), 7.29-7.39(d, 1H), 8.85 (d, 1H).[10]

This guide provides a foundational understanding of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. For further in-depth research and development, consulting primary literature and chemical supplier documentation is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompas.com]
- 5. 153259-31-5 | CAS DataBase [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 8. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 9. 153259-31-5|2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]
- 10. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- To cite this document: BenchChem. [CAS number 153259-31-5 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b037757#cas-number-153259-31-5-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com